Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid structure
949-99-5 structure
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5
C9H10N2O4
210.186702251434
MFCD00051221
40396
87573993

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Properties

Names and Identifiers

    • 4-Nitro-L-phenylalanine
    • H-p-Nitro-Phe-OH
    • H-Phe(NO2)-OH . H2O
    • H-Phe(4-NO2)-OH
    • (S)-4-Nitrophenylalanine hydrate
    • H-Phe(4-NO_2)-OH
    • L-4-Nitrophe
    • 4-Nitro-L-phenylalanine Hydrate
    • (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
    • (P-NO2)PHE-OH
    • 4-Nitro-3-phenyl-L-alanine
    • L-Phenylalanine, 4-nitro-
    • 2-AMino-3-(4-nitrophenyl)propanoic acid
    • L-4-Nitrophenylalanine
    • L-Phenylalanine,4-nitro
    • L-p-Nitrophenylalanine
    • Phenylalanine,4-nitro
    • p-Nitro-L-phenylalanine
    • H-Phe(4-NO2)-OH Hydrate
    • (s)-2-amino-3-(4-nitrophenyl)propanoic acid
    • p-Nitrophenylalanine
    • l-4-no2-phe-oh
    • L-beta-Nitrophenylalanine
    • Phenylalanine, 4-nitro-
    • (s)-4-nitrophenylalanine
    • L-3-(p-Nitrophenyl)alanine
    • l-4-nitro phenylalanine
    • L-4-nitro-phenylalanine
    • 4-Nitro-L-phenylalanine (ACI)
    • L
    • Alanine, 3-(p-nitrophenyl)-, L- (8CI)
    • (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
    • 3-(4-Nitrophenyl)-L-alanine
    • NSC 152925
    • 4-Nitro-L-Phenylalanine Hydrate
    • CS-W020080
    • BRN 2809673
    • J-300422
    • h-phe(4-no2)-oh
    • NS00083414
    • Maybridge1_006682
    • PD196702
    • EINECS 213-446-8
    • 45BD1566VA
    • p-nitro-l-phenylalanine
    • EN300-118973
    • 949-99-5
    • (2S)-2-amino-3-(4-nitrophenyl)propionic acid
    • ALANINE, 3-(p-NITROPHENYL)-, L-
    • l-4-nitrophe
    • W-100176
    • AKOS015888316
    • L-4-nitro phenyl alanine
    • 4-14-00-01677 (Beilstein Handbook Reference)
    • (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
    • 4-nitro-(S)-phenylalanine
    • 4-Nitrophenylalanine #
    • SCHEMBL26444
    • H-Phe(4-NO2)-OH.nH2O
    • CCG-44499
    • Q27258826
    • DB-003973
    • DTXSID401020875
    • Phenylalanine, 4-nitro-, L-
    • AS-14311
    • AKOS015853583
    • N0682
    • UNII-45BD1566VA
    • MFCD00051221
    • NSC-152925
    • +Expand
    • MFCD00051221
    • GTVVZTAFGPQSPC-QMMMGPOBSA-N
    • 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
    • C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
    • 2809673

Computed Properties

  • 210.06400
  • 2
  • 5
  • 3
  • 210.064
  • 15
  • 243
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • -1.2
  • nothing
  • 0
  • 109

Experimental Properties

  • 1.77270
  • 109.14000
  • 1.614
  • 414.1 °C at760mmHg
  • 222-223 ºC
  • 204.2 °C
  • Not determined
  • Not determined
  • 6.5° (c=1, in 5N HCl)
  • 1.408

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Security Information

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJ3S-10g
4-Nitro-L-phenylalanine
949-99-5 97%
10g
$8.00 2024-04-19
A2B Chem LLC
AI63768-10g
4-Nitro-L-phenylalanine
949-99-5 97%
10g
$8.00 2024-04-19
AAPPTec
UHF126-25g
H-Phe(4-NO2)-OH
949-99-5
25g
$90.00 2024-07-19
Aaron
AR00IJC4-1g
4-Nitro-L-phenylalanine
949-99-5 95%
1g
$4.00 2024-07-18
abcr
AB206224-25 g
4-Nitro-L-phenylalanine, 97% (H-L-Phe(4-NO2)-OH); .
949-99-5 97%
25g
€87.80 2023-05-06
Ambeed
A390472-10g
H-Phe(4-NO2)-OH
949-99-5 97%
10g
$10.0 2024-05-30
Apollo Scientific
OR0679-1g
4-Nitro-L-phenylalanine
949-99-5
1g
£10.00 2023-05-18
Enamine
EN300-118973-0.05g
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
949-99-5 95%
0.05g
$19.0 2023-11-13
eNovation Chemicals LLC
D522838-5g
(S)-2-AMino-3-(4-nitrophenyl)propanoic acid
949-99-5 97%
5g
$180 2022-10-12
Fluorochem
M03190-1g
4-Nitro-L-phenylalanine
949-99-5 97%
1g
£10.00 2022-02-28

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  60 s, 0 °C
Reference
Green preparation of zolmitriptan intermediate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Reference
Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives
Xu, Bixue; Huang, Zhengming; Liu, Changxiao; Cai, Zegui; Pan, Weidong; et al, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 2 - 3
Reference
Preparation of N-(N-benzoylphenylalanyl)phenylalanine dipeptide derivatives as antiviral agents
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5 - 6
Reference
Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents
Qiu, Jingying; Xu, Bixue; Huang, Zhengming; Pan, Weidong; Cao, Peixue; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine
Tolstyakov, V. V.; Tolstobrova, E. S.; Zarubina, O. S.; Popova, E. A.; Protas, A. V.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
Reference
Preparation of melphalan as nitrogen mustards chemotherapy drug
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, cooled
Reference
Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions
Qiao, Shuo; Mo, Junming; Wilcox, Cody B.; Jiang, Bo; Li, Guigen, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 5
Reference
Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling
Wang, Lei; Hisano, Wataru; Murai, Yuta; Sakurai, Munenori; Muto, Yasuyuki; et al, Molecules, 2013, 18, 8393-8401

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ;  15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 8, cooled
Reference
Process for the preparation of L-p-nitrophenylalanine
Kong, Ling-qiang; Su, Xiao-yan; Wang, Lin-fa; Du, Pei-yan; Yang, Da-cheng, Xinan Daxue Xuebao, 2009, 31(9), 102-105

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water ;  15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Reference
Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies
Tanwar, Jyoti; Datta, Anupama; Chauhan, Kanchan; Kumaran, S. Senthil; Tiwari, Anjani K.; et al, European Journal of Medicinal Chemistry, 2014, 82, 225-232

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 0 °C
Reference
Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection
Liu, Jin-Qiang; Chen, Xin-Zhi; Ji, Baoming; Zhao, Bang-Tun, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  3 h, 0 - 20 °C
Reference
A facile chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
Liu, Jin-Qiang; Qian, Chao; Chen, Xin-Zhi, Synthesis, 2010, (3), 403-406

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, neutralized, 0 °C
Reference
Study on the synthesis of L-4-nitrophenylalanine
Liu, Jin-qiang; Qian, Chao; Zhang, Tao; Chen, Xin-zhi, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(6), 1007-1012

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 min, 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Reference
Method for synthesis of L-4-nitrophenylalanine
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.5 - 10.5, < 5 °C
Reference
Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 0 °C
Reference
Process for synthesis of L-4-nitrophenylalanine
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, < 25 °C
Reference
Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent
, India, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6
Reference
Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Reference
Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ;  < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  20 °C → 0 °C; 1 h, pH 6.3, 0 °C
Reference
Method for preparing zolmitriptan
, China, , ,

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:949-99-5)
YANG CAI YUN
13476235517
1438280055@qq.com
WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:949-99-5)
WANG HUA
13667159345
13667159345@163.com
widely chemical reagent
Audited Supplier Audited Supplier
(CAS:949-99-5)
ZHAO FANG
13385289472
z13385289472@163.com
Hubei Jianchu Biological Pharmaceutical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:949-99-5)
FANG YING ZI
13477038394
langley1028@foxmail.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:949-99-5)
A LA DING
anhua.mao@aladdin-e.com

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Amadis Chemical Company Limited
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